rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate, trans
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Overview
Description
The compound "rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate, trans" is an organo-chemical compound noted for its complex molecular structure It features a pyrrolidine backbone substituted with a pyrazolyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate involves multiple steps:
Formation of the pyrrolidine ring: : Starting with commercially available precursors, the pyrrolidine ring can be synthesized through cyclization reactions, employing appropriate catalysts and reaction conditions.
Introduction of the pyrazolyl group: : This step generally involves nucleophilic substitution reactions where the 1,5-dimethyl-1H-pyrazole is attached to the pyrrolidine ring.
Esterification: : The tert-butyl ester is typically introduced via esterification reactions using tert-butanol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis steps, optimizing reaction conditions for higher yields and purities. Processes such as flow chemistry and automated synthesis can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, potentially forming various oxidized derivatives.
Reduction: : Reduction reactions might target the pyrazolyl moiety or other functionalities within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, modifying different parts of the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., ammonia) are frequently used.
Major Products Formed
Products can vary depending on the type and position of the reactions. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups to the molecule.
Scientific Research Applications
rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate has diverse research applications:
Chemistry: : As a chiral building block in organic synthesis, aiding in the construction of more complex molecules.
Biology: : Potentially used in biochemical assays or as a ligand in binding studies.
Medicine: : Exploring its role in drug development, especially in designing molecules with specific biological activity.
Industry: : Possible applications in material science, such as polymer synthesis or as intermediates in chemical manufacturing.
Mechanism of Action
The compound likely interacts with biological targets through its functional groups, affecting molecular pathways such as enzymatic activity or receptor binding. The exact mechanisms are subject to ongoing research but may involve binding to active sites or altering molecular conformations.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-pyrrolidinecarboxylate: : Lacks the pyrazolyl group, making it less complex.
tert-Butyl (3R,4R)-4-(phenyl)pyrrolidine-3-carboxylate: : Features a phenyl group instead of the pyrazolyl moiety, offering different reactivity.
tert-Butyl 4-aminopyrrolidine-3-carboxylate: : Contains an amino group which can lead to different biological and chemical properties.
Highlighting Uniqueness
The presence of the pyrazolyl group and the specific stereochemistry of rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate sets it apart from similar compounds, providing unique chemical reactivity and potential biological activity that are subjects of scientific interest.
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Properties
IUPAC Name |
tert-butyl (3S,4R)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-9-10(8-16-17(9)5)11-6-15-7-12(11)13(18)19-14(2,3)4/h8,11-12,15H,6-7H2,1-5H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSXENIQCWFTMP-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CNCC2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2CNC[C@H]2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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